molecular formula C10H9NO3 B1333430 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate CAS No. 368869-87-8

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate

Cat. No.: B1333430
CAS No.: 368869-87-8
M. Wt: 191.18 g/mol
InChI Key: DUCMKSIKRPVTAJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate: is a chemical compound that belongs to the class of benzodioxepins This compound is characterized by the presence of an isocyanate group attached to the benzodioxepin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate typically involves the reaction of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

    Starting Material: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

    Reagent: Phosgene (COCl2) or a phosgene equivalent

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates.

    Substitution Reactions: The compound can undergo substitution reactions where the isocyanate group is replaced by other functional groups.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols

    Solvents: Dichloromethane, chloroform, and toluene

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.

Major Products:

    Ureas: Formed by the reaction with amines

    Carbamates: Formed by the reaction with alcohols

    Thiocarbamates: Formed by the reaction with thiols

Scientific Research Applications

Chemistry: 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is primarily based on the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This modification can alter the function of the target molecules, resulting in various biological effects. The compound’s ability to form stable urea and carbamate linkages is crucial for its biological activity.

Comparison with Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: The parent amine compound, which lacks the isocyanate group.

    3,4-Dihydro-2H-1,5-benzodioxepin-7-yl carbamate: A derivative formed by the reaction of the isocyanate with an alcohol.

    3,4-Dihydro-2H-1,5-benzodioxepin-7-yl thiocarbamate: A derivative formed by the reaction of the isocyanate with a thiol.

Uniqueness: 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is unique due to the presence of the highly reactive isocyanate group, which imparts distinct chemical reactivity and biological activity. This reactivity allows for the formation of a wide range of derivatives with diverse applications in chemistry, biology, and industry.

Properties

IUPAC Name

7-isocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-7-11-8-2-3-9-10(6-8)14-5-1-4-13-9/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCMKSIKRPVTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N=C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380038
Record name 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368869-87-8
Record name 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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